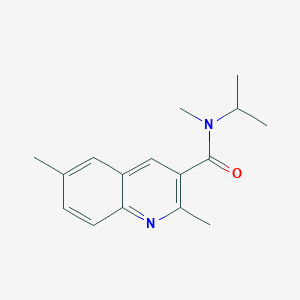![molecular formula C18H23N3O4 B5904760 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5904760.png)
4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in cellular signaling pathways. Additionally, this compound may induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide can induce various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has shown promising results in inhibiting tumor growth, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide. One area of research is to further investigate the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies can be conducted to optimize the synthesis method of this compound to make it more cost-effective and readily available for research purposes. Furthermore, research can be conducted to investigate the potential side effects and toxicity of this compound in vivo. Finally, this compound can be used as a starting point for the development of new compounds with improved therapeutic properties.
In conclusion, 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide is a compound with potential applications in various areas of scientific research. While more research is needed to fully understand its mechanism of action and therapeutic potential, this compound shows promise as a potential therapeutic agent for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide involves the reaction of 4-hydroxybenzaldehyde with allyl bromide and potassium carbonate in dimethyl sulfoxide (DMSO) to obtain 4-allyloxybenzaldehyde. The resulting compound is then reacted with ethylbromoacetate in the presence of potassium carbonate and DMSO to obtain 4-(allyloxy)-3-ethoxybenzaldehyde. The final compound is synthesized by reacting 4-(allyloxy)-3-ethoxybenzaldehyde with 5-ethyl-1,2,4-oxadiazole-3-methanol and N-methylmorpholine in acetonitrile.
Wissenschaftliche Forschungsanwendungen
4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide has shown potential applications in various areas of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, this compound has shown potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-5-10-24-14-9-8-13(11-15(14)23-7-3)18(22)21(4)12-16-19-17(6-2)25-20-16/h5,8-9,11H,1,6-7,10,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULHOGPWUKXQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C(=O)C2=CC(=C(C=C2)OCC=C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-cyclopentyl-N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5904688.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)


![(1S*,4S*)-2-[4-(allyloxy)-3-ethoxybenzoyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B5904739.png)
![2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol](/img/structure/B5904743.png)
![N-[1-(hydroxymethyl)propyl]-2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]-N-(2-thienylmethyl)acetamide](/img/structure/B5904747.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-3-(4-hydroxy-2-methylquinolin-3-yl)propanamide](/img/structure/B5904752.png)
![N-[2-(allyloxy)benzyl]-2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)-N-ethylacetamide](/img/structure/B5904753.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclopentyl]urea](/img/structure/B5904766.png)

![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-ethylpyrimidin-5-yl)-7-fluoroquinoline](/img/structure/B5904783.png)